molecular formula C9H10O4 B3050518 Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- CAS No. 2657-28-5

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-

Cat. No. B3050518
CAS RN: 2657-28-5
M. Wt: 182.17 g/mol
InChI Key: HMKDVYBWQMUYGA-UHFFFAOYSA-N
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Description

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-, also known by its CAS Number 2657-28-5, is a compound with the molecular formula C9H10O4 . It has a molecular weight of 182.18 .


Synthesis Analysis

The synthesis of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-, involves a reaction of benzaldehyde and chloroacetic acid . It can also be synthesized by reacting benzyl chloride with sodium hydroxide . Another method involves a three-step procedure from 1,3,5-benzenetriol (phloroglucinol), where the compound is C-methylated using MeI .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10O4/c1-4-6(11)3-7(12)8(5(2)10)9(4)13/h3,11-13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Antimicrobial Properties

Ethanone, 1-(2-hydroxy-5-methyl phenyl), a variant of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-, has demonstrated antimicrobial properties, particularly against Staphylococcus aureus. A study utilizing molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies found that this compound exhibits good binding efficacy with certain proteins, suggesting its potential as an antimicrobial agent (Medicharla et al., 2022).

Chemical Properties and Analysis

Research has explored the chemical properties of derivatives of Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-. For example, an investigation into 4-acetyl-2,6-dibenzyl-1,5-dihydroxy-2-methylcyclohexa-4,6-dien-3-one, derived from this compound, used X-ray crystallography and NMR spectroscopy for analysis, providing insights into its structural and chemical characteristics (Hauteville et al., 1999).

Biological Activities

A study on benzyl phenyl ketone derivatives, related to Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-, revealed significant biological activities. These derivatives showed promising results as inhibitors of 5-lipoxygenase, an enzyme implicated in inflammatory processes, and also demonstrated antibacterial properties (Vásquez-Martínez et al., 2019).

Fluorescence and Sensing Applications

Ethanone derivatives have also found applications in fluorescence and sensing technologies. A study on 1-(2-Hydroxyphenyl)ethanone as a starting material in the development of a BODIPY-based fluorescent probe demonstrated its potential in detecting sulfhydryl-specific cleavage reactions, with applications in biological systems (Fang et al., 2019).

Pharmaceutical Research

In the field of pharmaceutical research, studies have investigated the synthesis and properties of various Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)- derivatives. For instance, research on 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone provided insights into its spectroscopic properties, quantum chemical calculations, and biological activities, including antibacterial and antioxidant effects (Sarac, 2020).

properties

IUPAC Name

1-(2,4,6-trihydroxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-4-6(11)3-7(12)8(5(2)10)9(4)13/h3,11-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKDVYBWQMUYGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1O)O)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456138
Record name Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-

CAS RN

2657-28-5
Record name Ethanone, 1-(2,4,6-trihydroxy-3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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